molecular formula C19H21N3O5 B300335 Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate

Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate

Cat. No. B300335
M. Wt: 371.4 g/mol
InChI Key: IGNFLHPTHATALL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate, commonly known as EBDOT, is an organic compound with potential applications in scientific research. EBDOT is a heterocyclic compound that contains a triazatricyclo[5.2.2.0~2,5~]undec-10-ene core structure. It has been synthesized and studied for its potential as a fluorescent probe, photochromic material, and as a precursor for the preparation of other functional materials.

Mechanism of Action

The mechanism of action of EBDOT is not fully understood. However, it is believed that EBDOT interacts with metal ions through coordination bonds. The benzoyl group in EBDOT acts as a chelating agent, forming a complex with metal ions. The resulting complex exhibits fluorescence properties, which can be used for the detection of metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of EBDOT. However, it has been reported that EBDOT exhibits low toxicity in vitro. In addition, EBDOT has been shown to have no significant effect on the growth of various cell lines.

Advantages and Limitations for Lab Experiments

EBDOT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit good stability under various conditions. In addition, EBDOT exhibits good selectivity for metal ion detection. However, EBDOT has some limitations, including its limited solubility in water and its potential toxicity to living organisms.

Future Directions

There are several future directions for research involving EBDOT. One potential direction is the development of new fluorescent probes based on EBDOT for the detection of other metal ions. Another direction is the preparation of new functional materials using EBDOT as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of EBDOT and its potential applications in biology and medicine.
In conclusion, EBDOT is a promising compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of EBDOT in various scientific fields.

Synthesis Methods

EBDOT can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of EBDOT involves the reaction of 1,2,4,5-tetramethyl-3-nitroimidazole with ethyl acetoacetate in the presence of sodium hydride. The reaction product is then treated with benzoyl chloride to yield the benzoylated intermediate, which is subsequently reacted with 2-aminoethanol to form the final product, EBDOT.

Scientific Research Applications

EBDOT has been studied for its potential applications in various scientific fields, including chemistry, materials science, and biology. EBDOT has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a photochromic material for the preparation of photoresponsive polymers. Additionally, EBDOT has been used as a precursor for the preparation of functional materials such as liquid crystals and molecular switches.

properties

Product Name

Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate

InChI

InChI=1S/C19H21N3O5/c1-4-26-19(25)20-14-10-11(2)16(15-12(3)17(23)21(15)20)27-22(14)18(24)13-8-6-5-7-9-13/h5-10,12,14-16H,4H2,1-3H3

InChI Key

IGNFLHPTHATALL-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C2C=C(C(C3N1C(=O)C3C)ON2C(=O)C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)N1C2C=C(C(C3N1C(=O)C3C)ON2C(=O)C4=CC=CC=C4)C

Origin of Product

United States

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